Product packaging for 3-Methylpiperidin-3-ol hydrochloride(Cat. No.:CAS No. 955028-98-5)

3-Methylpiperidin-3-ol hydrochloride

Cat. No.: B2953554
CAS No.: 955028-98-5
M. Wt: 151.63
InChI Key: NSCBVPULCFBFGX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry and the pharmaceutical industry. nih.govencyclopedia.pubresearchgate.net These structures are integral components in numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubmdpi.comnih.gov The significance of the piperidine scaffold stems from its role as a "privileged scaffold," meaning it can bind to multiple, diverse biological targets. researchgate.net

The incorporation of piperidine moieties into drug candidates offers several key advantages:

Modulation of Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring allows for three-dimensional complexity, which can improve properties like solubility and lipophilicity. thieme-connect.comresearchgate.net

Enhancement of Biological Activity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling crucial interactions with biological targets such as enzymes and receptors. researchgate.netmdpi.com The rigid, chair-like conformation of the ring also helps to position substituents in specific spatial orientations, which can lead to enhanced biological activity and selectivity. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: Introducing piperidine scaffolds can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Versatility in Synthesis: The piperidine ring is a versatile synthetic building block, with well-established methods for its formation and functionalization, including hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions. nih.govnih.govresearchgate.net

Chiral piperidine scaffolds are particularly important in drug design, as stereochemistry often plays a critical role in pharmacological activity. thieme-connect.comresearchgate.net The presence of stereocenters allows for the development of highly selective drugs with improved therapeutic indices. thieme-connect.com

Rationale for Academic Research on Substituted Piperidinols

Academic and industrial research focuses heavily on substituted piperidinols due to the fine-tuning possibilities that substituents provide. The addition of functional groups like methyl (-CH3) and hydroxyl (-OH) groups to the basic piperidine scaffold creates structurally diverse building blocks for drug discovery and chemical biology.

The primary rationales for this research include:

Exploring Chemical Space: The synthesis of libraries of substituted piperidinols allows for a systematic exploration of three-dimensional chemical space. whiterose.ac.uk Varying the position, stereochemistry, and nature of substituents on the piperidine ring generates a wide array of molecular shapes and functionalities, increasing the probability of discovering novel bioactive compounds. whiterose.ac.uk

Structure-Activity Relationship (SAR) Studies: Substituted piperidinols are crucial tools for investigating SAR. By synthesizing and evaluating a series of related analogs, researchers can determine how specific structural modifications affect a compound's biological activity. For instance, research on piperidinol analogs for anti-tuberculosis activity involved creating a library to establish a clear SAR. nih.gov

Development of Novel Synthetic Methodologies: The demand for stereochemically pure and complex piperidinols drives the development of new and efficient synthetic methods. nih.govresearchgate.net This includes stereoselective synthesis, which is essential for producing specific enantiomers or diastereomers of a target molecule. researchgate.net

Creation of Versatile Intermediates: Substituted piperidinols, such as 3-Methylpiperidin-3-ol (B1593060) hydrochloride, serve as key intermediates in the synthesis of more complex molecules. myskinrecipes.com The hydroxyl group can be used as a handle for further chemical transformations or can itself be a key pharmacophoric feature.

Current Research Landscape and Emerging Areas for 3-Methylpiperidin-3-ol Hydrochloride

This compound, particularly its chiral (R)-enantiomer, is primarily recognized as a specialized building block for the synthesis of complex pharmaceutical compounds. myskinrecipes.comnih.gov Its utility lies in providing a pre-built, stereochemically defined cyclic structure that can be incorporated into larger molecules. myskinrecipes.com

Current and emerging areas of interest for this compound and its derivatives include:

Intermediates in Pharmaceutical Synthesis: The compound is used as a starting material in the synthesis of pharmaceuticals where a specific cyclic structure is required. myskinrecipes.com This includes potential applications in the development of novel analgesics and drugs targeting the central nervous system. myskinrecipes.com

Scaffolds for Novel Ligands: The 3-methyl-3-hydroxy substitution pattern provides a unique scaffold for creating ligands for various biological targets. Research into other substituted piperidines has shown high affinity for targets like sigma receptors, indicating a potential avenue for derivatives of 3-Methylpiperidin-3-ol. nih.gov

Fragment-Based Drug Discovery (FBDD): As a relatively small and structurally well-defined molecule, this compound is an attractive fragment for FBDD campaigns. whiterose.ac.uk In this approach, small fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds. The rigid, 3D structure of this piperidinol makes it an excellent candidate for generating novel leads. whiterose.ac.uk

While extensive published research focusing solely on this compound is not abundant, the broader investigation into substituted piperidinols for various therapeutic areas, such as infectious diseases and oncology, suggests its potential as a valuable starting point for new drug discovery programs. nih.govresearchgate.net

Chemical Data for this compound

PropertyValueSource
CAS Number 2305080-34-4 guidechem.com
Molecular Formula C₆H₁₄ClNO nih.gov
Molecular Weight 151.63 g/mol nih.gov
IUPAC Name (3R)-3-methylpiperidin-3-ol;hydrochloride nih.gov
InChIKey NSCBVPULCFBFGX-FYZOBXCZSA-N nih.gov
Canonical SMILES C[C@]1(CCCNC1)O.Cl guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B2953554 3-Methylpiperidin-3-ol hydrochloride CAS No. 955028-98-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCBVPULCFBFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylpiperidin 3 Ol Hydrochloride and Its Stereoisomers

Strategies for Piperidine (B6355638) Ring Formation with Stereo- and Regiocontrol

Achieving precise control over stereochemistry and regiochemistry is a primary challenge in the synthesis of complex piperidine derivatives. nih.gov Modern synthetic strategies have evolved to address this, moving beyond classical methods to incorporate highly selective catalytic and enzymatic processes.

Reductive amination is a versatile and widely utilized method for amine synthesis, which can be adapted for the intramolecular formation of cyclic amines like piperidines. masterorganicchemistry.comresearchgate.net The general strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com For piperidine ring formation, this process is applied intramolecularly, starting from a linear amino-aldehyde or amino-ketone precursor.

The key to a successful reductive amination is the choice of reducing agent, which must selectively reduce the imine/iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Several specialized reducing agents have been developed for this purpose.

Interactive Table: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Characteristics & Applications
Sodium cyanoborohydride NaBH₃CN A classic choice; effective at slightly acidic pH where imine formation is favorable. It is less reactive towards ketones and aldehydes, allowing for selective imine reduction. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN, it is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com
Hydrogen (with metal catalyst) H₂ Used in catalytic reductive amination, this method is atom-economical and environmentally friendly. Catalysts can include nanostructured bimetallic systems like Co/Sc. uni-bayreuth.de

An intramolecular reductive amination approach to 3-Methylpiperidin-3-ol (B1593060) would start with a precursor like 5-amino-3-hydroxy-3-methylpentanal. The amino group would cyclize onto the aldehyde, and subsequent reduction of the resulting cyclic iminium ion would yield the target piperidine ring.

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring, where a substrate contains both a nitrogen source (typically an amine) and a reactive site for C-N or C-C bond formation. nih.gov Among these, radical-mediated cyclizations have emerged as a robust methodology.

In a typical radical-mediated amine cyclization, a radical is generated on a carbon atom within a linear precursor containing a tethered amine or a precursor to an aminyl radical. This radical then adds to an unsaturated moiety (like an alkene or alkyne) within the same molecule, leading to the formation of the heterocyclic ring. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an acid-mediated functionalization to form an iminium ion that is subsequently reduced to the piperidine. nih.gov

Recently, strategies involving photoredox-mediated radical/polar crossover reactions have been developed for piperidine synthesis. nih.gov These methods offer mild reaction conditions and high functional group tolerance. An enantioselective variant of a radical-mediated process, δ C-H cyanation, has been developed to access chiral piperidines from acyclic amines. nih.gov This strategy utilizes a chiral copper catalyst to control the stereochemistry of a remote C-H functionalization, creating an enantioenriched δ-amino nitrile which can then be cyclized to form the chiral piperidine. nih.gov

The biological activity of chiral piperidines is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. nih.gov Various techniques have been developed to produce optically pure piperidine derivatives.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. This method has been applied to the synthesis of chiral piperidines. For instance, an oxazolidinone auxiliary has been used in a resolution protocol to prepare primary alcohols with a β-chiral center, which are precursors for 4,4-disubstituted piperidines. nih.gov Another example involves the use of an immobilized galactose auxiliary in the stereoselective solid-phase synthesis of piperidine derivatives through a domino Mannich–Michael condensation. aminer.org

Asymmetric hydrogenation of readily available aromatic N-heterocycles, such as pyridines, is one of the most attractive and atom-economical strategies for synthesizing chiral piperidines. dicp.ac.cnrsc.org This method typically involves the hydrogenation of N-activated pyridinium (B92312) salts using a chiral transition metal catalyst, most commonly based on iridium or rhodium. dicp.ac.cnacs.orgacs.org The activation of the pyridine (B92270) ring by quaternization increases its susceptibility to reduction. dicp.ac.cn

This approach has been successfully used to synthesize a variety of chiral piperidines with high levels of enantioselectivity and diastereoselectivity. acs.orgacs.org For example, iridium-catalyzed asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts yields chiral piperidine derivatives with two adjacent chiral centers in high enantiomeric excess (ee). acs.orgresearchgate.net Similarly, various 2-(hetero)arylpyridinium salts can be reduced with iridium catalysts bearing P,N ligands to afford α-heteroaryl piperidines with up to 99.3:0.7 enantiomeric ratio (er). acs.org

Interactive Table: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

Catalyst System Substrate Type Product Type Selectivity Reference
[Ir(COD)Cl]₂ / (R)-BINAP N-benzyl-2-aryl-3-phthalimidopyridinium salt cis-2-aryl-3-aminopiperidine derivative >99:1 dr, 90% ee acs.org
[Ir(COD)Cl]₂ / MeO-BoQPhos N-benzyl-2-(hetero)arylpyridinium salt 2-(hetero)arylpiperidine up to 99.3:0.7 er acs.org
Rhodium / Chiral Primary Amine Pyridinium salt Chiral substituted piperidine Excellent diastereo- and enantio-selectivities dicp.ac.cn

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral compounds. nih.govacs.org Enzymatic methods are prized for their high selectivity under mild conditions. For the production of chiral piperidines, chemo-enzymatic approaches that combine chemical synthesis with biocatalysis have proven particularly effective. nih.govacs.org

A key strategy involves the use of imine reductases (IREDs), which are nicotinamide-dependent enzymes that catalyze the asymmetric reduction of imines to amines. researchgate.net In one chemo-enzymatic cascade, a readily accessible N-substituted tetrahydropyridine (B1245486) is oxidized by an amine oxidase to create an intermediate that is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield a stereo-defined substituted piperidine. nih.govacs.org This one-pot cascade has been used to synthesize a broad range of chiral piperidines, including precursors to pharmaceutical agents. nih.govacs.org Such enzymatic cascades provide a direct and green methodology for accessing optically pure piperidines and other N-heterocycles. researchgate.net

Enantioselective Synthesis Techniques

Precursor Chemistry and Functional Group Interconversions Leading to 3-Methylpiperidin-3-ol

The construction of the 3-Methylpiperidin-3-ol scaffold relies on the strategic manipulation of precursors and key functional group interconversions. The piperidine ring itself is often synthesized via the hydrogenation of corresponding pyridine derivatives or through various cyclization strategies. nih.govwhiterose.ac.uk Once the core heterocyclic structure is established, subsequent reactions are employed to install the requisite methyl and hydroxyl groups at the C3 position.

A primary and direct route to 3-Methylpiperidin-3-ol involves the use of a piperidinone precursor. Specifically, an N-protected piperidin-3-one (B1582230) serves as an ideal starting point. The nitrogen of the piperidine ring is typically protected to prevent side reactions, with common protecting groups including benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc).

The key transformation is a nucleophilic addition of a methyl group to the carbonyl carbon of the piperidin-3-one. This is classically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). purdue.eduvaia.com The methyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to form the tertiary alcohol. The choice of the N-protecting group is crucial as it can influence the reactivity and solubility of the substrate and is typically removed in a final step to yield the hydrochloride salt. For instance, a benzyl group can be removed via catalytic hydrogenation, while a Boc group is readily cleaved under acidic conditions, which can be combined with the final salt formation step.

Although the user prompt mentions 4-methyl-4-piperidone as an example, this would not be a direct precursor to a 3-hydroxy-3-methylpiperidine structure through simple addition or reduction. A more chemically plausible route involves a rearrangement or a multi-step sequence. However, the most direct piperidinone-based synthesis of 3-Methylpiperidin-3-ol starts from a piperidin-3-one derivative.

While direct reduction of a ketone (e.g., with sodium borohydride) typically yields a secondary alcohol, the formation of the tertiary hydroxyl group in 3-Methylpiperidin-3-ol is the result of a nucleophilic addition of a methyl group to a ketone, not a simple hydride reduction of the carbonyl. brainly.com This addition reaction is inherently a reductive process for the carbonyl carbon atom.

Piperidine Ring Formation: The piperidine core is often produced by the catalytic hydrogenation of a corresponding substituted pyridine precursor. nih.gov This reduction of the aromatic ring is a critical step in forming the saturated heterocyclic system.

Deprotection: In cases where a benzyl protecting group is used on the piperidine nitrogen, its removal is accomplished via catalytic hydrogenation, a reductive cleavage process.

Therefore, while the specific hydroxyl group of the tertiary alcohol is not formed by a typical reduction reaction, such reactions are integral to the synthesis of the necessary precursors and the final deprotection steps.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and stereochemical outcome of the synthesis, particularly the Grignard addition to the piperidin-3-one precursor, are highly dependent on the reaction conditions. numberanalytics.com Optimization of these parameters is critical for maximizing product yield and, in the case of chiral synthesis, diastereoselectivity or enantioselectivity.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial for Grignard reactions. Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are standard, as they solvate the magnesium complex, enhancing its reactivity.

Temperature: Grignard reactions are exothermic. Low temperatures (e.g., 0 °C to -78 °C) are often required to control the reaction rate, minimize side reactions such as enolization of the ketone, and improve selectivity. mit.edu

Reagent Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete consumption of the ketone substrate. numberanalytics.com

Rate of Addition: Slow, dropwise addition of the Grignard reagent to the ketone solution helps to maintain temperature control and prevent the buildup of reactive intermediates, which can lead to side products. quora.com

Additives: In some cases, additives like cerium(III) chloride (Luche reduction conditions, though more relevant for preventing 1,4-addition to enones) or other Lewis acids can be used to enhance the selectivity of the carbonyl addition.

The following interactive table summarizes the impact of various reaction conditions on the Grignard synthesis of tertiary alcohols.

ParameterConditionPotential Impact on Yield & Selectivity
Temperature Low (-78°C to 0°C)Increases selectivity, minimizes side reactions (e.g., enolization).
High (Room Temp. or above)Increases reaction rate but can lead to lower yields and more byproducts.
Solvent Diethyl EtherStandard choice, good for Grignard reagent formation and reaction.
Tetrahydrofuran (THF)Higher boiling point, can enhance reactivity of some Grignard reagents.
Reagent Ratio 1.1 - 1.5 equivalents GrignardOften optimal to drive the reaction to completion.
>2.0 equivalents GrignardMay increase byproduct formation and complicates purification.
Addition Rate Slow / DropwiseAllows for better temperature control, improves yield and safety.
Fast / BulkCan lead to uncontrolled exotherms and reduced selectivity.

Scalability and Industrial Feasibility of Synthetic Routes

Transitioning a synthetic route from a laboratory setting to an industrial scale presents significant challenges. For the synthesis of 3-Methylpiperidin-3-ol hydrochloride, key considerations include cost, safety, robustness, and regulatory compliance. pmarketresearch.com

Raw Material Sourcing: The availability and cost of the starting materials, such as the N-protected piperidin-3-one and methylmagnesium bromide, are critical factors for industrial production. pmarketresearch.com

Safety of Grignard Reactions: Large-scale Grignard reactions pose safety risks due to their exothermic nature and the use of flammable ether solvents. nih.gov Industrial processes require specialized reactors and stringent safety protocols to manage these hazards. Continuous flow chemistry is an emerging alternative that can mitigate these risks by using smaller reaction volumes at any given time, improving heat transfer, and enhancing reaction control. researchgate.netrsc.org

Process Robustness: The synthesis must be robust, meaning it consistently produces the final product in high yield and purity despite minor variations in reaction conditions. pmarketresearch.com This requires a deep understanding of the reaction mechanism and the impact of all parameters, often mapped out using Design of Experiments (DoE) studies.

Impurity Control: Pharmaceutical manufacturing demands strict control over impurities. Byproducts from the Grignard reaction or subsequent steps must be identified, quantified, and removed to meet regulatory standards (e.g., ICH guidelines). pmarketresearch.com

Stereochemical Control: If a specific stereoisomer is required, the synthetic route must be stereoselective. This may involve using chiral auxiliaries, asymmetric catalysts, or performing a resolution of a racemic mixture, all of which add complexity and cost to the process on an industrial scale. nih.govacs.org

Mechanistic Investigations of Chemical Transformations Involving 3 Methylpiperidin 3 Ol Hydrochloride

Reduction Reactions and Characterization of Amine Generation

The reduction of 3-Methylpiperidin-3-ol (B1593060) hydrochloride is primarily concerned with the piperidine (B6355638) ring, as the tertiary alcohol is not reducible under standard catalytic hydrogenation or with common hydride reagents. However, the piperidine ring itself is already in a reduced state. Therefore, "reduction reactions" in this context typically refer to the synthesis of the compound from a less saturated precursor, or the transformation of the hydroxyl group into another functional group that can then be reduced.

A key synthetic route to substituted piperidines is through the reductive amination of a suitable keto-precursor. ru.nlchim.it For instance, the synthesis of a 3-hydroxypiperidine (B146073) derivative could be achieved via the hydrogenation of a cyanohydrin, which can lead to the formation of a bicyclic N,N-acetal through an unprecedented reductive amination of the nitrile group. ru.nl

Should the hydroxyl group be converted into a better leaving group (e.g., a tosylate) and then eliminated to form an enamine, subsequent reduction would yield a saturated piperidine without the hydroxyl functionality. The characterization of the resulting amines would rely on standard spectroscopic techniques such as NMR and mass spectrometry to confirm the loss of the hydroxyl group and the saturation of the piperidine ring.

Table 2: Reductive Amination Precursors for Hydroxypiperidines

PrecursorReducing AgentProduct TypeReference
CyanohydrinPd/C, H25-Hydroxypiperidinone-derived N,N-acetals ru.nl
5-keto-D-glucoseNaBH3CNDeoxynojirimycin derivatives chim.it

Nucleophilic Substitution Reactions Affecting the Piperidine Ring and Hydroxyl Group

Nucleophilic substitution at the tertiary carbon (C3) bearing the hydroxyl group is generally disfavored due to steric hindrance and the poor leaving group nature of the hydroxide (B78521) ion. For a substitution reaction to occur at this position, the hydroxyl group must first be activated by converting it into a better leaving group, for example, by protonation in a strongly acidic medium or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the tertiary carbocation formed upon departure of the leaving group can be attacked by a nucleophile. However, elimination reactions are often competitive with substitution reactions for tertiary substrates.

Nucleophilic substitution can also occur at other positions on the piperidine ring, particularly if a suitable leaving group is present. The reactivity of the ring is influenced by the conformational constraints and the electronic effects of the substituents.

Role of the Hydroxyl Group in Directing Chemical Reactivity and Selectivity

The tertiary hydroxyl group at the C3 position of 3-Methylpiperidin-3-ol hydrochloride plays a significant role in directing the molecule's chemical reactivity and selectivity. Its presence introduces steric bulk around the C3 position, which can hinder the approach of reagents to this and adjacent positions.

Electronically, the hydroxyl group is an electron-withdrawing group, which can influence the acidity of neighboring protons and the nucleophilicity of the piperidine nitrogen. In acid-catalyzed reactions, the hydroxyl group can be protonated to form a good leaving group (water), initiating carbocation-based reactions such as elimination or rearrangement. masterorganicchemistry.com

In certain contexts, the hydroxyl group can participate in intramolecular reactions. For example, it could act as an intramolecular nucleophile to attack an electrophilic center elsewhere in the molecule or a tethered side chain, leading to the formation of bicyclic structures. The ability of the hydroxyl group to form hydrogen bonds can also influence the conformation of the molecule and its interactions with solvents and reagents, thereby affecting reaction outcomes. acs.org

Acid-Catalyzed Reactions and Associated Mechanistic Studies

Under strong acidic conditions, the tertiary alcohol of this compound is prone to a variety of transformations. The initial step in these reactions is the protonation of the hydroxyl group to form an oxonium ion, which then departs as a water molecule to generate a tertiary carbocation at the C3 position. The fate of this carbocation determines the final product.

One likely pathway is an elimination reaction (dehydration) , where a proton is abstracted from an adjacent carbon (C2 or C4) to form a double bond within the piperidine ring, yielding a tetrahydropyridine (B1245486) derivative. masterorganicchemistry.com

A Wagner-Meerwein rearrangement is another possibility for the tertiary carbocation intermediate. wikipedia.orgnumberanalytics.com This involves a 1,2-shift of an alkyl group (in this case, the methyl group from C3 to C2 or C4, or a ring carbon shift) to form a more stable carbocation, which can then be trapped by a nucleophile or undergo elimination.

If the reaction were to be conducted with a nitrile as a solvent or reactant, a Ritter reaction could occur. wikipedia.orgorganic-chemistry.orgyoutube.com The tertiary carbocation would be trapped by the nitrile, and subsequent hydrolysis would yield an N-substituted amide at the C3 position.

Finally, while less likely for this specific substrate, a pinacol rearrangement mechanism could be envisioned if a vicinal diol were present. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This involves the migration of an alkyl or aryl group to an adjacent carbocationic center.

Table 3: Potential Acid-Catalyzed Reactions of 3-Methylpiperidin-3-ol

Reaction TypeKey IntermediatePotential Product(s)
DehydrationTertiary carbocation at C33-Methyl-1,2,5,6-tetrahydropyridine and isomers
Wagner-Meerwein RearrangementRearranged carbocationRearranged piperidine derivatives
Ritter ReactionNitrilium ionN-(3-methylpiperidin-3-yl)amide

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Stereochemistry and Absolute Configuration

As 3-Methylpiperidin-3-ol (B1593060) hydrochloride possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)-3-methylpiperidin-3-ol and (S)-3-methylpiperidin-3-ol. Determining the absolute configuration and enantiomeric purity of a sample is critical.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of chiral molecules. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.

For 3-Methylpiperidin-3-ol hydrochloride, a suitable single crystal would be subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the molecular structure is resolved. In the case of a chiral, enantiopure crystal, the use of anomalous dispersion, particularly with a heavy atom like chlorine present in the hydrochloride salt, allows for the unambiguous assignment of the absolute configuration as either R or S. nih.gov

While a specific, publicly documented crystal structure for this compound is not available, analysis of similar piperidine (B6355638) derivatives reveals common structural features. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation in the solid state to minimize steric strain. The substituents—the methyl group and the hydroxyl group at C3, and the hydrogen atoms at other positions—would occupy either axial or equatorial positions. Intermolecular forces, such as hydrogen bonding between the hydroxyl group, the protonated amine, and the chloride anion, would play a significant role in defining the crystal packing arrangement. bldpharm.com

Table 1: Hypothetical Crystallographic Parameters for (R)-3-Methylpiperidin-3-ol hydrochloride This table is illustrative and based on typical values for small organic hydrochloride salts.

ParameterValue
Chemical FormulaC₆H₁₄ClNO
Formula Weight151.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa ≈ 6.5 Å, b ≈ 8.0 Å, c ≈ 7.5 Å, β ≈ 105°
Z (Molecules per unit cell)2

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating the enantiomers of a racemic mixture (a 50:50 mixture of R and S enantiomers) and for determining the enantiomeric excess (ee) or purity of a sample. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates.

For the resolution of 3-Methylpiperidin-3-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series columns), are commonly employed. researchgate.net Given the polar and basic nature of the piperidine moiety, normal-phase or polar organic mode chromatography often provides effective separation. nih.gov

A typical method would involve dissolving the racemic this compound in the mobile phase and injecting it into the HPLC system. The differential interaction with the CSP leads to two distinct peaks in the chromatogram, corresponding to the R and S enantiomers. By comparing the retention times with those of known standards, the identity of each peak can be assigned. The relative area of the peaks is used to calculate the enantiomeric purity.

Table 2: Exemplar Chiral HPLC Method for Enantiomeric Resolution

ParameterCondition
ColumnChiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions250 x 4.6 mm, 3 µm
Mobile Phasen-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm (requires derivatization for strong signal) or Evaporative Light Scattering Detector (ELSD)
Expected Resolution (Rs)> 1.5

Advanced NMR Spectroscopy for Complex Structural Analysis and Conformation

While basic ¹H and ¹³C NMR are used for initial identification, advanced NMR techniques provide deeper insights into the molecule's structure and spatial arrangement. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.

COSY experiments would confirm the proton-proton coupling network within the piperidine ring, identifying adjacent protons.

HSQC correlates directly bonded protons and carbons, allowing for unambiguous assignment of each carbon atom in the ring.

NOESY is particularly powerful for conformational analysis. It detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. For 3-Methylpiperidin-3-ol, NOESY could distinguish between axial and equatorial positions of the methyl group by observing its proximity to axial protons on C2 and C4.

In the hydrochloride salt form, protonation of the nitrogen atom can influence the chemical shifts and conformational equilibrium compared to the free base.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O Values are estimated based on analogous structures and standard chemical shift increments.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C2~45-50~3.1-3.4m
C3~68-72--
C4~25-30~1.7-1.9m
C5~20-25~1.7-1.9m
C6~43-48~3.1-3.4m
-CH₃~22-28~1.2-1.4s

High-Resolution Mass Spectrometry for Structural Confirmation (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. This allows for the unambiguous determination of the molecular formula. For this compound, the free base (C₆H₁₃NO) would be observed. The calculated exact mass of the protonated molecule [M+H]⁺ is 116.1070 Da.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) on an HRMS instrument is used to study fragmentation patterns, which provides structural information. nih.gov The protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For 3-Methylpiperidin-3-ol, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a prominent ion at m/z 98.0964.

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom, a characteristic fragmentation of cyclic amines, leading to the opening of the piperidine ring.

Loss of the methyl group (CH₃): Cleavage of the C3-methyl bond.

These fragmentation patterns provide a structural fingerprint that confirms the identity and connectivity of the molecule. scielo.br

Table 4: Predicted HRMS Fragmentation for [C₆H₁₃NO + H]⁺

Fragment Ion FormulaCalculated Exact Mass (m/z)Proposed Loss from Parent Ion [M+H]⁺
[C₆H₁₄NO]⁺116.1070Parent Ion
[C₆H₁₂N]⁺98.0964- H₂O
[C₅H₁₀NO]⁺100.0757- CH₄
[C₄H₈N]⁺70.0651Ring fragmentation

Conformational Analysis using Integrated Spectroscopic and Computational Methods

The piperidine ring of 3-Methylpiperidin-3-ol is not planar and exists predominantly in chair conformations to minimize angle and torsional strain. The two primary chair conformers are in equilibrium, differing by the axial or equatorial placement of the C3 substituents (methyl and hydroxyl groups).

An integrated approach combining experimental NMR data with computational chemistry is used to determine the preferred conformation and the energy barrier between conformers. nih.gov

NMR Spectroscopy: The magnitude of proton-proton coupling constants (J-values), particularly the three-bond couplings (³JHH), is highly dependent on the dihedral angle between the protons. By measuring these values from a high-resolution ¹H NMR spectrum, the geometry of the ring can be inferred. NOESY data also provides crucial distance constraints between atoms, helping to distinguish between conformers.

Computational Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the geometries and relative energies of all possible conformers (e.g., chair, boat, twist-boat). researchgate.net These calculations can predict the lowest energy (most stable) conformation and estimate the energy difference between the axial and equatorial conformers.

For 3-Methylpiperidin-3-ol, steric hindrance generally dictates that the conformer with the bulky methyl group in the equatorial position is more stable than the conformer with the methyl group in the axial position, which would experience unfavorable 1,3-diaxial interactions. The small hydroxyl group's preference is less pronounced and can be influenced by intramolecular hydrogen bonding. By combining the calculated energies and predicted NMR parameters for each conformer with the experimental NMR data, a detailed model of the conformational landscape can be constructed. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Currently, there are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), performed on 3-methylpiperidin-3-ol (B1593060) hydrochloride. Such calculations would be instrumental in elucidating its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is fundamental to understanding the molecule's intrinsic reactivity, stability, and the nature of its chemical bonds. A systematic computational investigation would be required to generate data on parameters like bond lengths, bond angles, dihedral angles, and atomic charges, which are crucial for building a comprehensive reactivity profile.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There is a lack of available research on molecular dynamics (MD) simulations of 3-methylpiperidin-3-ol hydrochloride. MD simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For this compound, such simulations could reveal the preferred three-dimensional arrangements (conformers) of the piperidine (B6355638) ring and the orientation of its methyl and hydroxyl substituents. Understanding its conformational landscape is vital for predicting how it might interact with other molecules, including biological macromolecules. Furthermore, simulations in various solvent environments could shed light on the nature and strength of its intermolecular interactions, such as hydrogen bonding with water or other solvents.

Ligand-Receptor Docking and Virtual Screening of Derivatives for Biological Targets

While the broader field of piperidine derivatives has been subject to extensive ligand-receptor docking studies, specific docking analyses for this compound are not found in the public scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies would be essential to hypothesize its potential biological targets by simulating its binding affinity and mode of interaction within the active sites of various proteins. Additionally, virtual screening of derivatives of this compound could be employed to explore a vast chemical space and identify novel compounds with potentially enhanced biological activity, but this work has yet to be undertaken or published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These theoretical predictions, when compared with experimental data, serve as a powerful validation of the computational models and can aid in the interpretation of experimental spectra. To date, no studies have been published that present a computational prediction of the spectroscopic properties of this compound and their correlation with experimental measurements. Such a study would provide a more robust characterization of the molecule's structural and electronic features.

Derivatization and Functionalization Strategies for 3 Methylpiperidin 3 Ol Hydrochloride

Chemical Modification of the Hydroxyl Group for Diverse Functionalities

The tertiary hydroxyl group at the C3 position of 3-methylpiperidin-3-ol (B1593060) is a prime target for chemical modification, allowing for the introduction of various functionalities that can significantly alter the molecule's physicochemical properties and biological activity. Common strategies include etherification and esterification.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce lipophilic character and modulate hydrogen bonding capacity. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.org In a typical procedure, the hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.comwikipedia.org The choice of the alkyl halide allows for the introduction of a wide variety of alkyl and aryl substituents. For instance, the synthesis of various alkoxy- and phenoxyalkyl ethers of ethynylpiperidin-4-ols has been successfully achieved using Williamson ether-type syntheses in dry DMF. researchgate.net

Esterification: Esterification of the tertiary alcohol can be achieved through various methods, most notably the Fischer-Speier esterification. masterorganicchemistry.comcerritos.eduwvu.edu This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com This method allows for the introduction of a wide array of acyl groups, thereby enabling the exploration of structure-activity relationships.

Reaction Reagents and Conditions Product Type Potential Functionalities Introduced
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)3-Alkoxy-3-methylpiperidineAlkyl, Aryl, Benzyl (B1604629) groups
Fischer-Speier EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)3-Acyloxy-3-methylpiperidineAliphatic and Aromatic Acyl groups

N-Alkylation and N-Acylation Reactions for Novel Compound Libraries

The secondary amine in the piperidine (B6355638) ring of 3-methylpiperidin-3-ol is another key site for functionalization. N-alkylation and N-acylation reactions are fundamental tools for expanding chemical diversity and modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF is a common approach. researchgate.net However, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step, one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly versatile, allowing for the introduction of a vast array of substituted alkyl groups.

N-Acylation: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. This can be readily achieved by reacting 3-methylpiperidin-3-ol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. libretexts.orgreddit.comresearchgate.net Alternatively, coupling reactions with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provide a milder and often more efficient route to the desired amides. A Chinese patent describes the N-acylation of 3-hydroxypiperidine (B146073) using nitrogen-protecting reagents like benzyl chloroformate or di-tert-butyl dicarbonate (B1257347) in an organic solvent with an inorganic base. google.com

Reaction Typical Reagents Product Key Features
N-Alkylation (Direct)Alkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl-3-methylpiperidin-3-olSimple procedure, risk of over-alkylation
N-Alkylation (Reductive Amination)Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl-3-methylpiperidin-3-olHigh yields, good functional group tolerance, controlled mono-alkylation
N-AcylationAcyl chloride (RCOCl)/Anhydride, Base (e.g., Et₃N)N-Acyl-3-methylpiperidin-3-olRapid reaction, readily available reagents
N-Acylation (Amide Coupling)Carboxylic acid (RCOOH), Coupling agent (e.g., DCC, EDC)N-Acyl-3-methylpiperidin-3-olMild conditions, broad substrate scope

Introduction of Additional Functional Groups onto the Piperidine Ring System

Beyond modifications at the hydroxyl and amino groups, the piperidine ring itself can be functionalized to introduce additional points of diversity. This often requires initial protection of the nitrogen and/or hydroxyl groups to direct the reactivity to the desired carbon atom.

A common strategy for the functionalization of piperidines is through directed ortho-metalation (DoM) or lithiation. For N-Boc protected piperidines, deprotonation at the C2 or C6 position can be achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be quenched with a variety of electrophiles to introduce substituents such as alkyl, aryl, or silyl (B83357) groups. For N-Boc 3-methyl piperidine, it is anticipated that equatorial lithiation would lead to the 2,5-trans isomer. nih.gov

Furthermore, the regioselective 3-alkylation of piperidine has been demonstrated by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The enamide anion generated from this intermediate can then be alkylated at the 3-position. odu.edu While this approach starts with a different precursor, the principle of creating a reactive intermediate to functionalize the piperidine ring at a specific position is a valuable strategy.

Strategy Key Steps Potential Functional Groups Introduced
Directed Lithiation1. N-protection (e.g., Boc) 2. Deprotonation with a strong base (e.g., s-BuLi/TMEDA) 3. Quenching with an electrophile (E+)Alkyl, Aryl, Silyl, Halogen, etc.
Alkylation via Enamide Anion1. Formation of N-chloropiperidine 2. Dehydrohalogenation to Δ¹-piperideine 3. Generation of enamide anion 4. Alkylation with alkyl halideAlkyl groups

Synthesis of Spirocyclic and Fused Piperidine Derivatives

Creating more complex, three-dimensional structures from 3-methylpiperidin-3-ol can be achieved through the synthesis of spirocyclic and fused piperidine derivatives. These scaffolds are of significant interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups.

Spirocyclic Derivatives: Spirocyclic compounds containing a piperidine ring can be synthesized through various strategies. One approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, a piperidine with a tethered nucleophile and electrophile on the same carbon atom can undergo cyclization to form a spiro-ring system. A three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione has been shown to produce spiro[dihydropyridine-oxindoles], highlighting a multicomponent reaction strategy for the synthesis of complex spiro compounds. beilstein-journals.org While not starting from 3-methylpiperidin-3-ol, this demonstrates a potential pathway for creating spiro-derivatives.

Fused Piperidine Derivatives: The synthesis of fused piperidine systems involves the construction of a new ring that shares two atoms with the original piperidine ring. Intramolecular cyclization reactions are a powerful tool for constructing such bicyclic systems. bepls.com For example, a piperidine derivative with a reactive side chain on the nitrogen or a ring carbon can be induced to cyclize onto another position of the piperidine ring, forming a fused bicyclic structure. The synthesis of various pyridyl-substituted fused bicyclic piperidines has been reported, demonstrating the feasibility of creating diverse fused systems. nih.gov The specific functionalization of 3-methylpiperidin-3-ol at either the nitrogen or a ring carbon could provide the necessary precursor for such intramolecular cyclizations.

Scaffold Type General Synthetic Strategy Potential Starting Material from 3-Methylpiperidin-3-ol
Spirocyclic PiperidinesIntramolecular cyclization of a disubstituted piperidineN- or C-functionalized 3-methylpiperidin-3-ol with a tethered reactive chain
Fused PiperidinesIntramolecular cyclization of an N- or C-substituted piperidineN- or C-substituted 3-methylpiperidin-3-ol with a side chain capable of cyclizing onto the ring

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Pharmaceutical Compounds

The unique structural features of 3-Methylpiperidin-3-ol (B1593060) hydrochloride have positioned it as a key intermediate in the synthesis of a range of advanced pharmaceutical compounds. Its ability to introduce a specific three-dimensional geometry into a target molecule is highly sought after in drug design and development.

One of the most significant applications of 3-Methylpiperidin-3-ol and its derivatives is in the synthesis of precursors for the Janus kinase (JAK) inhibitor, Tofacitinib. Tofacitinib is an important immunosuppressant used in the treatment of rheumatoid arthritis and other autoimmune diseases. The synthesis of Tofacitinib often involves the construction of a substituted piperidine (B6355638) ring, which is a core component of the drug's structure.

Several synthetic routes to Tofacitinib utilize piperidine-based intermediates. While not always starting directly from 3-Methylpiperidin-3-ol hydrochloride, the syntheses highlight the importance of the substituted piperidine framework. For instance, a common strategy involves the preparation of 3-amino-4-methylpiperidine derivatives, which are then coupled with a pyrrolo[2,3-d]pyrimidine core. The stereochemistry of the substituents on the piperidine ring is crucial for the biological activity of Tofacitinib, and various methods, including asymmetric synthesis and resolution, are employed to obtain the desired isomers. The synthesis of these key piperidine intermediates can be complex, often requiring multiple steps and careful control of reaction conditions.

The piperidine scaffold is also a key structural motif in the development of antiviral agents, particularly C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV) into host cells. Blocking this receptor can effectively inhibit viral replication.

Research in this area has led to the discovery of potent CCR5 antagonists that incorporate a piperidine ring. While the direct use of this compound as a starting material is not extensively documented in publicly available literature, the synthesis of various piperidine-4-carboxamide derivatives has been shown to yield compounds with high binding affinity to the CCR5 receptor and excellent antiviral activity. ketonepharma.com The synthetic strategies for these antagonists often involve the functionalization of a pre-formed piperidine ring, and a building block like this compound could potentially be adapted for such syntheses, offering a chiral starting point for the introduction of necessary pharmacophoric features.

Piperidine and piperazine (B1678402) moieties are prevalent in a wide range of antipsychotic medications. These heterocyclic rings often serve as a central scaffold to which other functional groups are attached to modulate the drug's activity at dopamine (B1211576) and serotonin (B10506) receptors. For example, the synthesis of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles has been explored for their potential as D2/5-HT2 antagonists with atypical antipsychotic activity.

The development of novel antipsychotic agents frequently involves the synthesis of diverse libraries of piperidine-containing compounds to explore structure-activity relationships. The functional groups on the piperidine ring, such as the hydroxyl group in 3-Methylpiperidin-3-ol, provide a convenient handle for further chemical modification and the introduction of various side chains. This allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids possess potent biological activities and have been used as medicines for centuries. The piperidine ring is a common structural feature in a large number of alkaloids.

The synthesis of natural product analogs often aims to create simplified or modified versions of the natural product to improve its properties or to explore its mechanism of action. This compound can serve as a valuable chiral building block in the synthesis of such analogs. Its pre-defined stereochemistry and functional groups can be exploited to construct the complex polycyclic systems found in many alkaloids. For example, the synthesis of 3-alkylpyridine alkaloids, which have shown promising bioactivity, involves the construction of substituted piperidine rings.

Role in the Synthesis of Specialty Chemicals (e.g., Dyes, Fragrances)

While the primary application of this compound appears to be in the pharmaceutical sector, its chemical structure suggests potential, though less documented, utility in the synthesis of specialty chemicals such as dyes and fragrances. The secondary amine and tertiary alcohol functional groups offer reactive sites for derivatization.

In the context of dye synthesis, the piperidine nitrogen could be incorporated into chromophoric systems. However, specific examples of this compound being used for this purpose are not readily found in the literature.

Similarly, in the field of fragrance synthesis, small, functionalized cyclic molecules can exhibit interesting olfactory properties. The molecular structure of this compound could theoretically be modified to produce compounds with novel scents. For instance, esterification of the hydroxyl group or N-alkylation could lead to a variety of derivatives. Nevertheless, there is a lack of specific published research demonstrating the use of this compound as a precursor for commercial fragrances.

Utilization in Polymer and Material Science (e.g., Hydrogel Functionalization)

In polymer and material science, functionalized small molecules can be used as monomers, cross-linkers, or modifiers to impart specific properties to polymers. The bifunctional nature of this compound (a secondary amine and a tertiary alcohol) makes it a candidate for such applications.

For example, in the field of hydrogels, which are three-dimensional networks of hydrophilic polymers, functionalization is key to tailoring their properties for specific applications like drug delivery or tissue engineering. The hydroxyl group of 3-Methylpiperidin-3-ol could potentially be used to attach the molecule to a polymer backbone through ester or ether linkages. The piperidine nitrogen, with its basic character, could introduce pH-responsiveness to the hydrogel. However, the direct application of this compound for hydrogel functionalization is not well-documented in scientific literature. The broader class of piperidine-containing polymers has been explored, but specific data on the incorporation of this particular molecule is scarce.

Mechanistic Insights into Biological Activity of 3 Methylpiperidin 3 Ol Hydrochloride Derivatives

Interaction with Specific Molecular Targets and Biochemical Pathways

The biological effects of piperidine (B6355638) derivatives are often rooted in their precise interactions with specific molecular targets, such as enzymes and receptors, which in turn modulate biochemical pathways.

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Acetylcholinesterase)

Piperidine and its analogs have been identified as inhibitors of several key enzymes, including Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of monoamine neurotransmitters. orscience.ru Inhibition of these enzymes can lead to increased levels of neurotransmitters, a mechanism utilized in the treatment of neurodegenerative diseases. nih.gov Studies on pyridazinobenzylpiperidine derivatives have shown selective inhibition of MAO-B. For instance, certain derivatives exhibited potent and reversible competitive inhibition of MAO-B, suggesting that the piperidine moiety plays a role in binding to the enzyme's active site. nih.govresearchgate.net The interaction often involves pi-pi stacking between the aromatic parts of the inhibitor and tyrosine residues within the enzyme's substrate cavity. nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. ajchem-a.com Piperidinone derivatives have demonstrated the ability to inhibit both AChE and Butyrylcholinesterase (BuChE). ajchem-a.com The mechanism of inhibition often involves the ligand binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. ajchem-a.com Donepezil, a well-known AChE inhibitor, is itself a piperidine derivative, highlighting the importance of this structural motif. nih.gov

Table 1: Examples of Enzyme Inhibition by Piperidine Derivatives

Compound Class Target Enzyme IC50 Value Inhibition Type
Pyridazinobenzylpiperidine Derivative (S5) MAO-B 0.203 µM Competitive, Reversible
Pyridazinobenzylpiperidine Derivative (S16) MAO-B 0.979 µM Competitive, Reversible
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) AChE 12.55 µM Not specified

Receptor Antagonism/Agonism (e.g., CCR5 Receptor)

Piperidine derivatives have been developed as antagonists for various receptors, including the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor used by the HIV-1 virus to enter host cells, making its antagonists valuable as anti-HIV agents. researchgate.netapsnet.org Research on piperidine-4-carboxamide derivatives has led to the discovery of potent CCR5 antagonists. apsnet.org These molecules act by binding to the receptor and preventing the conformational changes necessary for viral entry. researchgate.net The development of these antagonists often involves creating pharmacophore models that map the key interactions between the ligand and the receptor's binding pocket. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of piperidine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For enzyme inhibitors, SAR studies have revealed key insights. In the case of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors, the position and nature of substituents on the benzyl (B1604629) ring significantly influence activity. For example, a chloro-substituent at the 3-position of the phenyl ring was found to be optimal for MAO-B inhibition, with the order of potency for different substituents being -Cl > -OCH3 > -F > -CN > -CH3 > -Br at that position. nih.govresearchgate.net For piperidinone-based AChE inhibitors, the introduction of different substituents on the benzylidene rings, such as nitro, methoxy, or halogens, modulates the inhibitory potency and selectivity for AChE over BuChE. ajchem-a.com

Cellular Mechanisms of Action (e.g., Protein Degradation, Pathway Suppression)

Antimicrobial Action Mechanisms Against Pathogenic Strains

Piperidine derivatives have shown promise as antimicrobial agents. biointerfaceresearch.com Studies on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant in vitro activity against various bacterial and fungal strains. nih.gov The mechanism of action for antimicrobial piperidines can involve the disruption of microbial cell signaling pathways and the generation of reactive oxygen species (ROS), which leads to mitochondrial disruption and ultimately apoptosis of the microbial cells. apsnet.org The lipophilicity and structural arrangement of substituents on the piperidine ring are critical for their antimicrobial efficacy. researchgate.net For instance, certain piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com

Anti-Inflammatory and Anti-Tumor Mechanisms at a Molecular Level

The piperidine nucleus is a common feature in compounds with anti-inflammatory and anti-tumor activities. ajchem-a.com

Anti-Inflammatory Mechanisms: Piperazine (B1678402) derivatives, which are structurally related to piperidines, have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. academicjournals.org For example, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety significantly inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and down-regulate the expression of cyclooxygenase-2 (COX-2) in a dose-dependent manner. academicjournals.org

Anti-Tumor Mechanisms: The anticancer activity of piperidine derivatives often involves the induction of apoptosis in tumor cells. nih.govnwmedj.org This can be achieved through various molecular pathways. For example, piperidine compounds can activate caspase-dependent pathways, leading to programmed cell death. nih.gov They can also influence the expression of key proteins involved in cell survival and apoptosis, such as decreasing the levels of XIAP and BCL-2 while increasing the level of BAX. nih.gov Furthermore, some piperidine derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific cellular components or signaling pathways crucial for cancer progression. nih.gov

Advanced Analytical Methodologies in Research on 3 Methylpiperidin 3 Ol Hydrochloride

Chromatographic Techniques for Advanced Separation and Purity Determination (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.com These characteristics make it an invaluable tool for the purity determination and quality control of pharmaceutical intermediates and active pharmaceutical ingredients like 3-Methylpiperidin-3-ol (B1593060) hydrochloride.

The separation of a polar, basic compound like 3-Methylpiperidin-3-ol hydrochloride can be effectively achieved using reversed-phase UPLC with an appropriate stationary phase, such as a C18 column. The inherent polarity of the molecule necessitates careful selection of mobile phase conditions to achieve adequate retention and sharp peak shapes. A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH ensures the analyte is in its protonated form, which can improve peak shape and retention on certain columns.

Detailed Research Findings: While specific U.S. PLC methods for this compound are not extensively detailed in publicly available literature, methodology can be extrapolated from the analysis of similar polar amine compounds. For instance, a gradient elution method would likely be employed to ensure the separation of the main compound from any potential impurities, which could include starting materials, by-products, or degradation products. Detection is typically carried out using a photodiode array (PDA) detector, although for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) would be more suitable.

Below is a representative table outlining a hypothetical UPLC method for the purity analysis of this compound.

ParameterCondition
InstrumentAcquity UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionPDA at 210 nm or ELSD/MS
Injection Volume1 µL

This method would be capable of resolving this compound from closely related impurities, with a typical retention time expected in the early part of the chromatogram due to its polarity. The high efficiency of the sub-2 µm particles in the UPLC column allows for sharp peaks and excellent resolution, enabling the accurate quantification of purity.

Application of Advanced Hyphenated Techniques (e.g., LC-MS for Reaction Monitoring and Metabolite Profiling)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and selective detection provided by MS. frontiersin.org This technique is indispensable for reaction monitoring and for the identification of metabolites in drug discovery and development.

Reaction Monitoring: The synthesis of this compound often involves a key step such as the Grignard addition of a methyl group to a 3-piperidone precursor. LC-MS can be used to monitor the progress of such reactions in real-time. nih.gov By taking small aliquots from the reaction mixture at various time points, it is possible to track the consumption of the starting material and the formation of the desired product. The high sensitivity of MS allows for the detection of minor by-products that might not be visible by other techniques like thin-layer chromatography (TLC). This information is crucial for optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize impurities.

Metabolite Profiling: Understanding the metabolic fate of a potential drug candidate is a critical aspect of preclinical development. In vitro studies using liver microsomes or hepatocytes are commonly performed to identify potential metabolites. frontiersin.orgnih.gov LC-MS/MS (tandem mass spectrometry) is the gold standard for this application. nih.gov After incubation of this compound with liver preparations, the resulting mixture is analyzed by LC-MS/MS. The parent compound and its metabolites are separated on the LC column and then detected by the mass spectrometer.

Detailed Research Findings: For a molecule like 3-Methylpiperidin-3-ol, several metabolic pathways can be anticipated. The piperidine (B6355638) ring is susceptible to various phase I metabolic transformations. documentsdelivered.com Common metabolic reactions include:

Hydroxylation: Addition of a hydroxyl group at various positions on the piperidine ring or the methyl group.

N-dealkylation: While this compound does not have an N-alkyl group, this is a common pathway for related N-substituted piperidines.

Ring-opening: Cleavage of the piperidine ring to form linear amine derivatives. nih.gov

The identification of these metabolites relies on the interpretation of their mass spectra. The parent ion (M+H)+ of 3-Methylpiperidin-3-ol would be at m/z 116.0. Metabolites would exhibit characteristic mass shifts. For example, a hydroxylated metabolite would have an (M+H)+ ion at m/z 132.0 (a +16 Da shift). Tandem MS (MS/MS) is then used to fragment these parent ions, and the resulting fragmentation patterns provide structural information to pinpoint the site of metabolism.

The following interactive table provides a hypothetical summary of potential metabolites of 3-Methylpiperidin-3-ol and their expected mass spectrometric data.

MetaboliteProposed StructureExpected [M+H]+ (m/z)Key MS/MS Fragments (m/z)Metabolic Pathway
Parent3-Methylpiperidin-3-ol116.198.1 (loss of H2O), 71.1N/A
M1Hydroxylated on piperidine ring132.1114.1 (loss of H2O), 87.1Hydroxylation
M2Hydroxylated on methyl group132.1114.1 (loss of H2O), 99.1Hydroxylation
M3Ring-opened product134.1Fragment ions corresponding to the linear amineOxidative ring cleavage

Thermal Analysis and Degradation Kinetics Studies (in a research context)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and decomposition profile of pharmaceutical compounds like this compound. libretexts.org These studies are vital in a research context to understand the compound's stability under various temperatures, which can inform decisions on storage, handling, and formulation development.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the temperatures at which mass loss occurs. The initial mass loss might correspond to the loss of residual solvent or moisture. At higher temperatures, the decomposition of the molecule itself would be observed. As a hydrochloride salt, the initial decomposition may involve the loss of hydrogen chloride gas. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show endothermic or exothermic events. An endotherm typically corresponds to melting, while exotherms can indicate decomposition or crystallization events. The melting point is a key physical property that also provides an indication of purity.

Degradation Kinetics: By conducting TGA experiments at multiple heating rates, it is possible to perform kinetic analysis to determine the activation energy (Ea) of the decomposition process. This provides quantitative information about the thermal stability of the compound. The degradation of cyclic amines can be complex, and the presence of the hydrochloride salt can influence the decomposition pathway. aidic.it

Detailed Research Findings: While specific thermal analysis data for this compound is not readily available, data from similar cyclic amine hydrochlorides can provide insights. For instance, piperidine hydrochloride has a reported melting point of 245-248 °C. chemicalbook.com It is expected that this compound would exhibit a distinct melting point, followed by decomposition at higher temperatures. The decomposition in an inert atmosphere would likely involve the fragmentation of the piperidine ring and the release of volatile products. utexas.edu

A representative data table summarizing expected thermal analysis results is presented below.

Analytical TechniqueParameterExpected Observation
DSCMelting Point (Tm)Sharp endotherm, e.g., in the range of 200-250 °C
DecompositionExothermic event following melting
TGA (Nitrogen Atmosphere)Initial Mass Loss< 1% below 100 °C (loss of moisture/solvent)
Decomposition Onset (Td)Significant mass loss above the melting point, e.g., >250 °C
Degradation KineticsActivation Energy (Ea)Calculable from multiple heating rate TGA scans

These advanced analytical methodologies provide a comprehensive understanding of the chemical and physical properties of this compound, which is essential for its potential development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methylpiperidin-3-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reductive amination or cyclization of precursors followed by HCl salt formation. For example, tert-butyl carbamate intermediates (e.g., in ) are often deprotected using HCl in dioxane to yield hydrochloride salts. Optimization includes controlling stoichiometry (e.g., 10 eq HCl for complete deprotection) and reaction time (4–16 hours) to maximize yield .
  • Data Validation : Monitor reaction progress via TLC or LC-MS, as described for similar piperidine derivatives in , where ESI [M+H]+ and HPLC purity (>98%) are critical metrics .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • HPLC : Assess purity (>98%) using UV detection at 206 nm, assuming uniform response factors for all components .
  • 1H NMR : Detect impurities (e.g., residual solvents like acetone at 0.2%) and confirm structural integrity .
  • LC-MS : Verify molecular weight ([M+H]+ = ~233.1 for similar compounds) .
    • Safety Note : Ensure proper handling to avoid hygroscopic degradation, as indicated for related hydrochlorides stored at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during synthesis?

  • Methodology : Use preparative HPLC or column chromatography to isolate impurities (e.g., unreacted intermediates or stereoisomers). highlights impurity separation in pharmaceutical contexts, where mobile phase optimization and fraction collection are key .
  • Case Study : For chiral impurities, employ chiral stationary phases (CSPs) or derivatization agents, as demonstrated for (3S,4R)-piperidine derivatives in .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Experimental Design :

  • Temperature Studies : Compare degradation rates at -20°C (recommended for long-term stability) vs. room temperature, using accelerated stability testing (e.g., 40°C/75% RH) .
  • Hygroscopicity Testing : Monitor mass changes in controlled humidity environments, as improper storage can lead to clumping or hydrolysis .
    • Data Interpretation : Stability ≥5 years is achievable for structurally similar compounds when stored in airtight containers .

Q. How does this compound function as an intermediate in multi-step drug syntheses?

  • Case Study : In , piperidine hydrochlorides are used to synthesize LYMTAC-3, a proteolysis-targeting chimera. The amine group facilitates coupling reactions (e.g., EDC-mediated amidation), while the HCl salt enhances solubility in polar solvents .
  • Synthetic Strategy : Design orthogonal protecting groups (e.g., Boc) to prevent side reactions during sequential functionalization .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

  • Risk Mitigation :

  • PPE : Use NIOSH-approved respirators (P95 filters) and nitrile gloves to avoid inhalation or dermal exposure, as per GHS classifications for acute toxicity .
  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity to prevent aerosol formation during weighing .
    • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. What advanced methods are used to resolve enantiomeric impurities in this compound?

  • Methodology :

  • Chiral HPLC : Utilize CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational models .

Q. How can X-ray crystallography elucidate the solid-state structure of this compound?

  • Experimental Design :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures, as done for (3S,4R)-piperidine derivatives .
  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) to resolve hydrogen bonding networks between the amine and chloride ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.